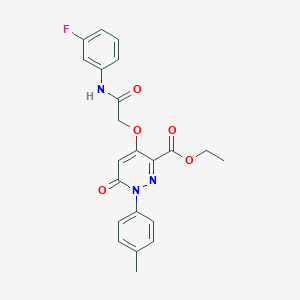

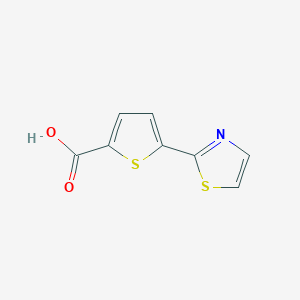

5-(1,3-thiazol-2-yl)thiophene-2-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1,3-thiazol-2-yl)thiophene-2-carboxylic acid (5-TTCA) is a chemical compound that is used in a variety of scientific research applications. It has been studied for its potential to act as an enzyme inhibitor, as well as its ability to interact with other molecules in order to produce a variety of biological activities. It is a versatile compound that has been used in research for its ability to bind to a variety of molecules and its potential to act as a catalyst for a variety of biological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation of Thiophene Analogues

Thiophene analogues of known carcinogens have been synthesized and evaluated to understand the potential carcinogenicity of structurally similar compounds. In the study by Ashby et al. (1978), thiophene analogues of benzidine and 4-aminobiphenyl were prepared and assessed using the Ames test and cell-transformation assay, indicating potential carcinogenicity but casting doubt on their ability to cause tumors in vivo. This research underlines the significance of thiophene derivatives in evaluating the carcinogenic potential of aromatic compounds (Ashby, Styles, Anderson, & Paton, 1978).

Development of Novel Antioxidant and Anti-inflammatory Agents

Dattatraya G. Raut et al. (2020) have explored the synthesis of benzofused thiazole derivatives with potential antioxidant and anti-inflammatory properties. By evaluating these derivatives through in vitro studies, compounds demonstrated significant activity, highlighting the therapeutic potential of thiazole derivatives in the development of novel antioxidant and anti-inflammatory agents (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Structure-Activity Relationships of Thiophene Derivatives

Research on thiophene structure-activity relationships over the last decade, reviewed by Drehsen and Engel (1983), provides insights into the therapeutic properties of thiophene derivatives across various biological test systems. This work is crucial for understanding how thiophene derivatives can be designed for specific therapeutic applications, although no general activity pattern can be given due to the broad spectrum of molecular structures investigated (Drehsen & Engel, 1983).

Recent Achievements in Thiophene Synthesis

The synthesis of thiophene derivatives, reviewed by D. Xuan (2020), showcases their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. This review highlights recent advancements in the synthesis of thiophenes, emphasizing the importance of these derivatives in drug development and various other fields (Xuan, 2020).

Antibacterial Activity of Thiazole Derivatives

The review by Mohanty et al. (2021) focuses on the antibacterial activity of thiazole and its derivatives, demonstrating significant efficacy against various bacteria and pathogens. This underscores the importance of thiazole derivatives in the pharmaceutical industry for the development of new antimicrobial agents (Mohanty, Behera, Behura, Shubhadarshinee, Mohapatra, Barick, & Jali, 2021).

Wirkmechanismus

Target of Action

Compounds containing a thiazole ring, like this one, are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .

Mode of Action

It’s known that the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Molecules containing a thiazole ring, like this one, can activate or stop biochemical pathways . The exact pathways and their downstream effects would depend on the specific targets and interactions of the compound.

Eigenschaften

IUPAC Name |

5-(1,3-thiazol-2-yl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S2/c10-8(11)6-2-1-5(13-6)7-9-3-4-12-7/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQDQGHUGZODMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=CC=C(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2534172.png)

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2534185.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2534190.png)